

A Comparative Structural Analysis of 2-Acetamidonicotinic Acid and Its Isomers

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Compound of Interest

Compound Name: 2-Acetamidonicotinic acid

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For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the structural and physicochemical disparities among positional isomers of acetamidonicotinic acid, offering crucial data for drug design and development.

This guide provides a comprehensive structural and physicochemical comparison of **2-Acetamidonicotinic acid** and its positional isomers: 3-, 4-, 5-, and 6-Acetamidonicotinic acid. Understanding the nuanced differences between these isomers is paramount for applications in medicinal chemistry and materials science, where subtle structural changes can significantly impact a molecule's biological activity, solubility, and crystal packing. This document compiles available experimental data and provides detailed experimental protocols for the characterization of these compounds.

Structural and Physicochemical Properties

The position of the acetamido group on the pyridine ring profoundly influences the physicochemical properties of nicotinic acid. These differences are critical for predicting the behavior of these compounds in biological systems and for designing effective drug candidates.

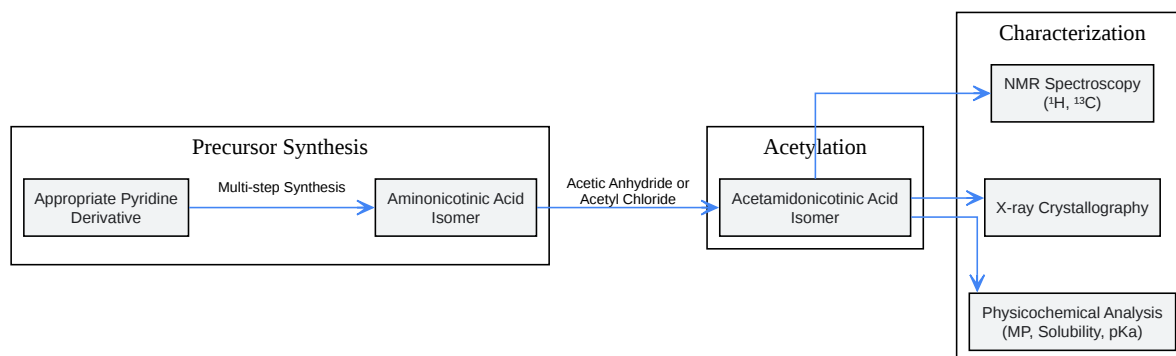
Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	pKa (Predicted)
2-Acetamidonic otinic acid	17782-03-5	C ₈ H ₈ N ₂ O ₃	180.16	170-172[1]	1.49[1]
3-Acetamidonic otinic acid	Not readily available	C ₈ H ₈ N ₂ O ₃	180.16	Data not available	Data not available
4-Acetamidonic otinic acid	60770-86-7	C ₈ H ₈ N ₂ O ₃	180.16	Data not available	Data not available
5-Acetamidonic otinic acid	82817-65-0	C ₈ H ₈ N ₂ O ₃	180.16	292-294[2]	Data not available
6-Acetamidonic otinic acid	Not readily available	C ₈ H ₈ N ₂ O ₃	180.16	Data not available	Data not available

Note: Experimental data for several isomers is limited in publicly available literature. The predicted pKa value is based on computational models and may differ from experimental values.

The significant difference in melting points between the 2- and 5-isomers suggests a disparity in their crystal lattice energies, likely due to different intermolecular hydrogen bonding networks.

Synthesis and Characterization Workflow

The synthesis of acetamidonicotinic acid isomers typically involves a two-step process: the synthesis of the corresponding aminonicotinic acid precursor, followed by acetylation.



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A generalized workflow for the synthesis and characterization of acetamidonicotinic acid isomers.

Experimental Protocols

General Acetylation of Aminonicotinic Acids

This protocol describes a general method for the N-acetylation of aminonicotinic acid isomers.

Materials:

- Aminonicotinic acid isomer
- Acetic anhydride
- Pyridine (as catalyst, optional)
- Glacial acetic acid (as solvent)
- Ice-water bath
- Filtration apparatus

Procedure:

- Dissolve the aminonicotinic acid isomer in a minimal amount of glacial acetic acid.
- Add a stoichiometric excess (typically 1.5 to 2 equivalents) of acetic anhydride to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.
- Heat the reaction mixture at a temperature ranging from 60 to 100 °C for 1 to 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-water.
- Stir the mixture until a precipitate forms.
- Collect the solid product by vacuum filtration and wash it with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure acetamidonicotinic acid isomer.
- Dry the purified product under vacuum.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-10 mg of the acetamidonicotinic acid isomer.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a small amount of NaOD to aid solubility if necessary) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be required.
- The final volume should be approximately 0.6-0.7 mL.

Data Acquisition:

- ¹H NMR: Acquire spectra at a field strength of 400 MHz or higher. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

- ^{13}C NMR: Acquire spectra at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer). Utilize proton decoupling. A larger number of scans (1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

X-ray Crystallography

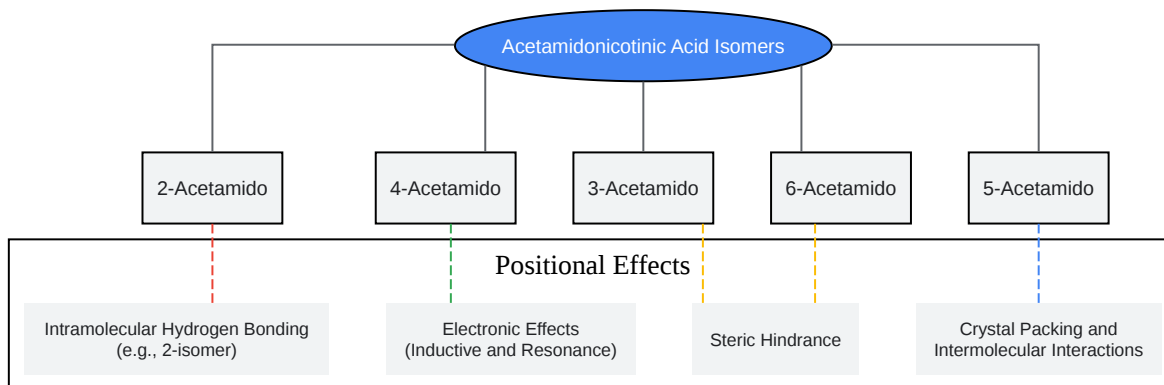
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the acetamidonicotinic acid isomer in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, water, or mixtures thereof).

Data Collection and Structure Determination:

- Mount a suitable single crystal on a goniometer head.
- Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a Mo K α or Cu K α X-ray source.
- Process the diffraction data (integration, scaling, and absorption correction) using appropriate software.
- Solve the crystal structure using direct methods or Patterson methods.
- Refine the structural model against the experimental data using full-matrix least-squares refinement.

Structural Isomerism and Positional Effects

The relative positions of the carboxylic acid and acetamido groups dictate the electronic and steric environment of the pyridine ring, influencing spectroscopic signatures and potential intermolecular interactions.



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Key structural factors influenced by the position of the acetamido group.

Biological Activity Insights

While comprehensive comparative biological data for all acetamidonicotinic acid isomers is not readily available, the nicotinic acid scaffold is a well-established pharmacophore. Derivatives of nicotinic acid have shown a wide range of biological activities, including antibacterial and enzyme inhibitory effects. The positional isomerism of the acetamido group is expected to significantly modulate these activities by altering the molecule's ability to interact with biological targets. Further research is warranted to elucidate the specific biological profiles of each isomer.

This guide serves as a foundational resource for researchers working with acetamidonicotinic acid and its isomers. The provided data and protocols aim to facilitate further investigation into the unique properties and potential applications of these compounds.

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